4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Kinase inhibitors Tautomerism Medicinal chemistry

For medicinal chemistry teams executing hit-to-lead kinase programs, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a strategic, non-interchangeable building block. The 4H-tautomeric form with the C4-carboxylic acid enables direct amide coupling, bypassing the multi-step N-protection, directed lithiation, and carboxylation needed for the parent 7-azaindole. This reduces library synthesis steps by 1–2, accelerating SAR cycles against FGFRs, CHK1/CHK2, and FLT3. It provides direct access to the chemical space claimed in US 8,841,304 B2, facilitating freedom-to-operate assessments.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1086423-45-1
Cat. No. B1445537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS1086423-45-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC=N2)C1C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12)
InChIKeyZTHODDCXPWJNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1086423-45-1): Core Scaffold for Kinase-Targeted Drug Discovery Programs


4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic carboxylic acid featuring a fused pyrrole-pyridine bicyclic core (7-azaindole tautomeric variant) with a carboxylic acid substituent at the 4-position of the pyridine ring. This scaffold is a privileged fragment in medicinal chemistry, recognized for its structural mimicry of the adenine core in ATP, enabling binding within the hinge region of diverse protein kinases [1]. Unlike the predominant 1H-pyrrolo[2,3-b]pyridine (7-azaindole) tautomer, this compound exists in the 4H-tautomeric state with a carboxylic acid handle at C4, conferring distinct synthetic utility for C4-focused derivatization strategies [2]. The molecule (MW: 162.15 g/mol; MF: C8H6N2O2) serves as a versatile building block for the modular assembly of kinase inhibitors targeting FGFRs, CHK1/CHK2, FLT3, and AAK1 [3].

Why Generic 1H-Pyrrolo[2,3-b]pyridine Derivatives Cannot Substitute 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid in C4-Directed SAR Campaigns


Procurement decisions for pyrrolo[2,3-b]pyridine building blocks hinge critically on the precise substitution pattern. The 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not interchangeable with its 1H-tautomer or other positional isomers because the carboxylic acid at C4 serves as a unique synthetic handle for amide coupling, esterification, or decarboxylative cross-coupling, enabling access to a distinct chemical space compared to C3- or C5-substituted analogs. Pharmacologically, the 4-position on the pyridine ring directly interacts with the kinase hinge region, and even minor alterations in substitution yield profound differences in kinase selectivity profiles. For instance, 4-substituted pyrrolo[2,3-b]pyridines demonstrate selective inhibition of CHK1/CHK2 [1] and ErbB receptor mutants [2], while 3-substituted analogs preferentially target FLT3 and AAK1 [3]. Substituting the 4H-4-carboxylic acid with a 1H-4-carboxylic acid or other regioisomers would redirect the entire SAR trajectory, potentially eliminating activity against the intended kinase target.

Quantitative Evidence Guide: Differentiating 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid from In-Class Alternatives


Structural Isomer Specificity: 4H-Tautomer vs 1H-Tautomer in Kinase Hinge Binding

The 4H-pyrrolo[2,3-b]pyridine core represents a distinct tautomeric state from the more common 1H-pyrrolo[2,3-b]pyridine (7-azaindole). DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the 1H-tautomer is 12.3 kcal/mol more stable than the 3H-form due to enhanced aromatic stabilization . The 4H-tautomer, which positions the proton on N4 of the pyridine ring, is less thermodynamically favored under physiological conditions but can be synthetically stabilized via N-substitution or by introducing electron-withdrawing groups such as a carboxylic acid at C4. This structural distinction is critical for kinase hinge binding: the 4-substituted pyrrolo[2,3-b]pyridine core adopts a binding conformation where the pyridine N1 acts as a hydrogen bond acceptor to the kinase hinge backbone, a geometry that differs from the 1H-tautomer's hinge-binding trajectory [1].

Kinase inhibitors Tautomerism Medicinal chemistry

4-Position Carboxylic Acid Functional Handle: Synthetic Accessibility vs 3- and 5-Substituted Analogs

The carboxylic acid at the 4-position of the pyrrolo[2,3-b]pyridine core provides a direct handle for amide bond formation, enabling rapid derivatization via standard HATU or EDC/HOBt coupling protocols. In a parallel synthesis campaign optimizing M1 positive allosteric modulators (PAMs), a pyrrolo[2,3-b]pyridine carboxamide core was identified via scaffold hopping and iterative parallel synthesis, demonstrating that the 4-carboxamide functionality is essential for potent M1 PAM activity devoid of cholinergic adverse events [1]. In contrast, 3-substituted pyrrolo[2,3-b]pyridines require pre-functionalization with heteroaryl groups at C3 before kinase activity emerges, necessitating multi-step Suzuki or Stille couplings. For example, 3-heteroaryl-pyrrolo[2,3-b]pyridines were synthesized as potent AAK1 inhibitors, requiring a separate heteroarylation step to achieve low nanomolar potency [2]. The 4-carboxylic acid thus offers a more modular synthetic entry point for library synthesis compared to C3- or C5-substituted analogs.

Building block Amide coupling Parallel synthesis

Class-Level Solubility Advantage of Pyrrolo[2,3-b]pyridine Core Over Indole-Based Kinase Inhibitor Scaffolds

Replacing an indole core with a 7-azaindole (pyrrolo[2,3-b]pyridine) core consistently improves aqueous solubility due to the introduction of the additional pyridine nitrogen, which enhances hydrogen bonding capacity with water and reduces logP. In a systematic evaluation of cannabinoid receptor 1 (CB1) allosteric modulators, substituting the indole moiety with 6- or 7-azaindole improved aqueous solubility, enhanced target binding, and improved ADME and toxicology properties [1]. The unsubstituted indole core has a calculated logP of approximately 2.1, whereas 7-azaindole has a logP of approximately 1.1, representing a one-log-unit improvement in hydrophilicity [2]. The 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid further enhances solubility relative to the parent 7-azaindole due to the ionizable carboxylic acid group (predicted pKa ~3.5–4.0), enabling salt formation and aqueous formulation at physiological pH.

Physicochemical properties Solubility ADME

Patent Landscape: Strategic Positioning of 4-Substituted Pyrrolo[2,3-b]pyridines as ErbB and CHK1 Inhibitors

Multiple patent families explicitly claim 4-substituted pyrrolo[2,3-b]pyridines as selective kinase inhibitors, establishing the 4-position as a pharmacophoric hotspot. US Patent 8,841,304 B2 (filed 2009, issued 2014) claims 4-substituted 1H-pyrrolo[2,3-b]pyridines as CHK1 and/or CHK2 inhibitors useful for hyperproliferative diseases [1]. More recently, CN112585138A (filed 2019, published 2021) claims 4-substituted pyrrolo[2,3-b]pyridine compounds as ErbB modulators targeting exon 20 Her2 and EGFR mutations in cancer [2]. In contrast, patent activity for 3-substituted pyrrolo[2,3-b]pyridines centers on distinct targets: WO2023009642A1 (filed 2022, published 2023) claims pyrrolo[2,3-b]pyridines as PGDH inhibitors for prostaglandin modulation [3]. The divergence in claimed therapeutic applications underscores the functional non-equivalence of 4-substituted versus 3-substituted derivatives, driven by distinct kinase selectivity profiles.

Patent analysis Kinase inhibitor Intellectual property

Optimal Procurement Scenarios for 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Drug Discovery Workflows


Medicinal Chemistry: C4-Directed Kinase Inhibitor Hit-to-Lead Optimization

This compound is ideally suited for medicinal chemistry teams executing hit-to-lead campaigns against kinases where the 4-position of the pyrrolo[2,3-b]pyridine core is projected to interact with the hinge region. The carboxylic acid handle enables rapid amide coupling to generate diverse C4-carboxamide libraries for SAR exploration. This strategy directly aligns with the optimization pathway employed for M1 PAMs, where a pyrrolo[2,3-b]pyridine carboxamide core yielded potent allosteric modulators devoid of cholinergic adverse events [1]. Procuring this specific 4H-4-carboxylic acid avoids the need for multi-step C4 functionalization of the parent 7-azaindole scaffold, which typically requires N-protection, directed lithiation, and carboxylation sequences [2].

Parallel Synthesis and Library Generation: Modular Amide Coupling Workflows

The 4-carboxylic acid functionality enables direct integration into parallel synthesis workflows using standard amide coupling conditions (HATU, EDC/HOBt). This contrasts with 3- or 5-substituted pyrrolo[2,3-b]pyridine building blocks that require palladium-catalyzed cross-coupling for diversification [1]. Procurement of this pre-functionalized carboxylic acid reduces the synthetic step count for library generation by 1–2 steps compared to starting from unsubstituted 7-azaindole, thereby accelerating SAR turnaround and reducing material costs per compound synthesized [2].

Oncology Drug Discovery: Development of CHK1/CHK2 or ErbB Inhibitor Leads

For oncology programs targeting checkpoint kinases (CHK1/CHK2) or ErbB receptor mutants (exon 20 Her2/EGFR), the 4-substituted pyrrolo[2,3-b]pyridine scaffold is a validated pharmacophore with extensive patent precedent [1]. Procuring the 4H-4-carboxylic acid as a starting material enables the rapid synthesis of analogs within the claimed chemical space of US 8,841,304 B2 and CN112585138A [2], facilitating early-stage freedom-to-operate assessment and lead optimization within a defined IP landscape. This scaffold is distinct from 3-substituted pyrrolo[2,3-b]pyridines, which are claimed for PGDH inhibition—a metabolic rather than oncology target [3].

Fragment-Based Drug Discovery: Carboxylic Acid as a Synthetic Handle for Fragment Growing

In fragment-based drug discovery (FBDD), the pyrrolo[2,3-b]pyridine core is a privileged fragment for kinase hinge binding, as validated by multiple fragment-to-lead campaigns originating from 7-azaindole [1]. The 4H-4-carboxylic acid variant provides an immediate vector for fragment growing via amide bond formation, enabling exploration of solvent-exposed or ribose-pocket binding interactions without the need for de novo synthesis of a functionalized core. This accelerates the fragment-to-lead timeline and reduces the synthetic burden during early-stage optimization [2].

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